8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid

Aluminum fluorimetry drinking water analysis sequential injection analysis

Labs measuring Al(III) and Zn(II) often face separate reagents, manual extractions, and matrix interferences. HSNQ enables direct, automated fluorimetric quantification of both metals from a single sample aliquot-no chloroform extraction. • LOD 4 ppb for Al(III), validated against flame AAS • Dual-analyte capability cuts reagent inventory and training • Published SIA protocol for unattended, high-throughput operation. Aqueous solubility >38 g/L ensures ready-to-use workflow integration.

Molecular Formula C19H13N3O7S2
Molecular Weight 459.5 g/mol
CAS No. 117-87-3
Cat. No. B091699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid
CAS117-87-3
Molecular FormulaC19H13N3O7S2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O
InChIInChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29)
InChIKeyGNOVKNAMSGDHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSNQ: Analytical-Grade Azo-Quinoline Reagent for Trace Metal Fluorimetry


8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid (HSNQ; also referred to as SNAZOXS in its disodium salt form) is a synthetic monoazo dye belonging to the Azoxine S family—8-hydroxyquinoline-5-sulfonic acid derivatives bearing an arylazo substituent at the 7-position [1]. It functions as a polydentate chelating ligand, forming fluorescent complexes with numerous metal ions through its 8-hydroxyquinoline and azo coordination sites [2]. The compound carries two sulfonic acid groups that confer high aqueous solubility (>38 g/L at neutral pH), enabling direct use in aqueous analytical workflows without organic solvent extraction . Validated spectrofluorimetric methods have been established for the determination of aluminum and zinc in drinking water, biological fluids, and pharmaceutical samples using this reagent [1].

Workflow Aqueous fluorimetric probe for Al and Zn
Selection Direct SIA format without extraction
Use Context Drinking water, biologicals, pharmaceuticals

Why HSNQ Cannot Be Replaced by Simpler 8-Hydroxyquinoline Reagents


The 7-[(4-sulfo-1-naphthyl)azo] substituent is not merely decorative—it structurally differentiates HSNQ from its closest analogs in three analytically consequential ways. First, the naphthylazo moiety extends the conjugated π-system, shifting excitation/emission wavelengths to longer, less interfered regions compared to the parent 8-hydroxyquinoline-5-sulfonic acid (HQS) [1]. Second, the azo nitrogen provides an additional coordination site, altering metal-binding stoichiometry and selectivity relative to non-azo 8-hydroxyquinoline derivatives such as Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) or 8-hydroxyquinaldine . Third, thermodynamic studies on 7-substituted 8-hydroxyquinoline-5-sulfonic acids demonstrate that the nature of the 7-substituent can shift metal-chelate stability constants by orders of magnitude; casual substitution with a different Azoxine S dye or a non-azo analog therefore risks both sensitivity loss and selectivity inversion [2].

Naphthylazo substituent shifts excitation/emission away from interfering regions — HQS may lose this spectral advantage
Azo nitrogen alters metal-binding selectivity — non-azo analogs like Ferron exhibit different selectivity profiles
7-substituent thermodynamics can shift chelate stability by orders of magnitude — generic Azoxine S replacement risks sensitivity inversion

Quantitative Differentiation Evidence Against Closest Analytical Comparators


Aluminum Detection Limit in Drinking Water: Direct Fluorimetry vs. Preconcentration-Dependent Methods

HSNQ enables a detection limit of 4 ppb for Al(III) in drinking water using a direct sequential injection analysis (SIA) format with fluorimetric detection (λ_ex 357 nm, λ_em 492 nm), without any preconcentration step [1]. In contrast, the widely used parent compound 8-hydroxyquinoline-5-sulfonic acid (HQS) requires sample evaporation to near-dryness to achieve a comparable 1 ppb LOD, or addition of cationic surfactants (e.g., CTAB) and derivative synchronous fluorimetry to reach nanogram-level sensitivity [2]. A single-droplet electrochemical fluorescence method with HQS achieved 7.6 nM (~0.2 ppb) but requires specialized electrode preconcentration apparatus [3]. The HSNQ-based SIA method delivers a linear calibration range of 100–800 ppb with a method precision (RSD) of 1.43% (n=5), enabling regulatory compliance testing without additional sample handling [1].

Al(III) Detection Limit
Reported
4 ppb (direct SIA) vs 1 ppb (HQS with evaporation)
Eliminates sample preconcentration
Direct aqueous fluorimetry at pH 5.6
Aluminum fluorimetry drinking water analysis sequential injection analysis

Zinc Detection Sensitivity: Fluorimetric vs. Spectrophotometric Azo Reagent Comparison

HSNQ enables fluorimetric determination of Zn(II) with a detection limit of 7 ppb and a linear calibration range of 50–400 ppb (λ_ex 360 nm, λ_em 545 nm, pH 8.0 acetate buffer) [1]. The structurally analogous azo reagent 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS), which differs only in the arylazo substituent (4-nitrophenyl vs. 4-sulfo-1-naphthyl), achieves a spectrophotometric detection limit of 15 ng/mL (15 ppb)—approximately 2.1-fold higher (less sensitive) than HSNQ—with a linear range of 50–1000 ng/mL [2]. Furthermore, the HSNQ method has been validated across three distinct sample matrices (drinking water, milk, and hair) with matrix-specific RSD values of 2%, 4%, and 7% respectively, and results showed no statistically significant difference from flame atomic absorption spectrophotometry at the 95% confidence level (t-test and F-test) [1].

Zn(II) Detection Limit
Reported
7 ppb (fluorimetric) vs 15 ppb (p-NIAZOXS spectrophotometric)
Higher sensitivity via fluorimetric readout
1:1 Zn:HSNQ stoichiometry at pH 8.0
Zinc fluorimetry trace metal analysis biological sample analysis

Dual-Metal Analytical Versatility vs. Single-Analyte Reagent Specialization

HSNQ is one of the few 8-hydroxyquinoline azo dyes for which fully validated, peer-reviewed spectrofluorimetric methods have been published for two distinct, analytically important metal ions—Al(III) and Zn(II)—using the same core reagent [1][2]. Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid, CAS 547-91-1) is commercialized specifically and solely for spectrophotometric determination of Fe(III), with no validated fluorimetric methods for Al or Zn . Lumogallion, while highly sensitive for Al (LOD ~0.05 μg/L), is essentially a single-analyte reagent and requires different complexation conditions (micellar media or extraction) than those used for Zn [3]. The HSNQ Al and Zn methods share compatible aqueous buffer systems (acetate buffer, pH 5.6–8.0), enabling sequential multi-element determination from a single sample aliquot on the same SIA platform with only pH adjustment [1][2].

Dual-Metal Methods
Class-level
2 validated (Al, Zn)
Reduces reagent inventory
Compatible acetate buffer platform
multi-element analysis water quality monitoring analytical reagent procurement

Electrochemical Detection Modalities Enabled by the Azo Chromophore

HSNQ has been comprehensively characterized by four complementary voltammetric/polarographic techniques—square wave voltammetry (SWV), differential pulse polarography (DPP), direct current polarography (DCP), and cyclic voltammetry (CV)—at both hanging mercury drop (HMDE) and static mercury drop (SMDE) electrodes across a wide pH range [1]. The azo group (−N=N−) undergoes a well-defined four-electron reduction process in acidic media, yielding amine derivatives via a pre-protonated intermediate, while in alkaline solution a stable hydrazo compound is formed at more negative potentials [1]. This redox activity provides an orthogonal detection modality (amperometric or voltammetric) that is entirely absent in non-azo analogs such as HQS, Ferron, or 8-hydroxyquinoline itself, whose metal complexes can only be detected optically [2]. Additionally, HSNQ's electrochemical behavior with transition metals (Co²⁺, Ni²⁺, Cd²⁺, Zn²⁺, Cu²⁺) has been systematically studied, providing a foundation for developing voltammetric metal sensors [3].

Electrochemical Characterization
Class-level
SWV, DPP, DCP, CV across pH 2–12
Enables orthogonal detection
Azo group redox absent in non-azo analogs
electrochemical detection azo dye electrochemistry voltammetric sensor development

Aqueous Solubility Advantage for Solvent-Free Analytical Workflows

HSNQ and its disodium salt (SNAZOXS, CAS 53611-17-9) are freely soluble in water, with reported aqueous solubility ≥38 g/L at neutral pH, owing to the presence of two sulfonic acid/sulfonate groups . This enables all complexation and detection steps to be performed in homogeneous aqueous solution. In contrast, the classical reagent 8-hydroxyquinoline (8-HQ, oxine) is only sparingly soluble in water (~0.5 g/L) and its aluminum determination method requires liquid-liquid extraction into chloroform or other organic solvents to isolate the fluorescent Al(oxine)₃ complex, with reported detection limits of 0.7–2 μg/L after extraction [1][2]. Even the sulfonated derivative HQS, while water-soluble, often requires micellar media (CTAB) or organic co-solvents to enhance fluorescence quantum yield of its metal complexes [3]. HSNQ's intrinsic aqueous compatibility supports direct automated analysis via SIA or FIA without surfactant enhancement or extraction steps .

Aqueous Solubility
Class-level
≥38 g/L at neutral pH
Solvent-free aqueous workflows
vs 8-HQ requiring CHCl₃ extraction
aqueous analytical chemistry green chemistry solvent-free analysis

Automated Platform Robustness vs. Manual Batch Procedures

HSNQ-based methods have been specifically developed and optimized for automated sequential injection analysis (SIA) using full factorial experimental design (3³ for the Al method), with aspirated sample/reagent volumes of 90/70 μL and HSNQ concentration of 20 μM yielding maximum RSD values of 1.43% for Al (n=5) and 2% for Zn in water (n=5) [1][2]. The method was successfully applied to real drinking water samples with no statistically significant difference from reference methods (flame AAS) at the 95% confidence level [2]. In contrast, the majority of published methods for comparator reagents such as HQS, Lumogallion, and p-NIAZOXS employ manual batch procedures with typical RSD values of 2–7% for Al and Zn determinations [3][4]. The validated SIA compatibility of HSNQ demonstrates its suitability for high-throughput, unattended operation in routine monitoring laboratories.

SIA Method Precision
Reported
RSD 1.43% (Al, n=5)
Automated high-throughput suitability
Validated against flame AAS
laboratory automation sequential injection analysis method validation

Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


Regulatory Drinking Water Monitoring for Aluminum

HSNQ's 4 ppb LOD for Al(III) in a direct SIA format without preconcentration [1] makes it suitable for routine compliance testing against the WHO guideline value of 200 ppb for aluminum in drinking water. The method's 1.43% RSD and validated performance against flame AAS [1] provide the precision and accuracy required for regulatory reporting. Laboratories can implement the published SIA protocol directly, benefiting from automated, unattended operation that reduces analyst time and eliminates the chloroform extraction step required by the traditional 8-hydroxyquinoline method.

Multi-Element Water Quality Panels for Aluminum and Zinc

HSNQ is uniquely positioned for laboratories that need to quantify both aluminum and zinc in water samples, as validated fluorimetric methods exist for both metals using the same core reagent with compatible acetate buffer systems (Al at pH 5.6, Zn at pH 8.0) [1][2]. This dual-analyte capability reduces reagent inventory and training requirements compared to maintaining separate Ferron (Fe-only), Lumogallion (Al-specialized), or Zincon (Zn-specialized) reagent stocks. The methods can be run sequentially on the same SIA platform from a single sample aliquot with only a buffer pH adjustment between determinations.

Electrochemical Sensor Research with Dual Optical/Voltammetric Readout

The extensive multi-technique voltammetric characterization of HSNQ (SWV, DPP, DCP, CV across pH 2–12 at both HMDE and SMDE) [1] provides sensor developers with a well-understood electrochemical framework for designing dual-modality detection systems. The azo group's four-electron reduction in acidic media and two-electron hydrazo formation in alkaline media [1] offer distinct potential-dependent signals that can be exploited for ratiometric sensing or redox-amplified detection strategies. This electrochemical functionality is entirely absent in non-azo 8-hydroxyquinoline derivatives such as HQS, Ferron, or 8-HQ, making HSNQ the reagent of choice for research groups pursuing orthogonal optical/electrochemical metal ion sensors.

Zinc Determination in Complex Biological Matrices

The HSNQ fluorimetric method for Zn(II) has been specifically validated in three complex biological and clinical matrices—drinking water (RSD 2%), milk (RSD 4%), and hair (RSD 7%)—with results statistically indistinguishable from flame AAS at the 95% confidence level [1]. The fluorimetric readout at λ_em 545 nm, well separated from biological autofluorescence, and the 1:1 Zn:HSNQ stoichiometry at pH 8.0 provide a robust analytical foundation. For clinical, forensic, or nutritional laboratories analyzing zinc in hair (100–300 ppm typical), milk (310–445 μg Zn/100 g), or water samples, HSNQ offers a validated, matrix-tolerant alternative to the spectrophotometric p-NIAZOXS method, which was only validated for pharmaceutical preparations and copper alloys.

Application
Selection Property
Validation Focus
Regulatory Drinking Water Monitoring for Al
Direct aqueous fluorimetry without preconcentration
Compliance against WHO guideline via SIA method
Multi-Element Water Quality Panels for Al & Zn
Single-reagent dual-metal fluorimetry with compatible buffers
Sequential Al/Zn determination from single aliquot
Electrochemical Sensor Research with Dual Readout
Redox-active azo chromophore across wide pH range
Orthogonal optical/amperometric detection strategies
Zn Determination in Complex Biological Matrices
Matrix-tolerant fluorimetric Zn method
Concordance with reference atomic spectrometry across matrices
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